molecular formula C20H34O4 B1251800 Ballodiolic acid

Ballodiolic acid

Cat. No.: B1251800
M. Wt: 338.5 g/mol
InChI Key: BIRYTQFFNQPJBQ-UXWDVIHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ballodiolic acid is a diterpenoid that is 3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid substituted by methyl groups at positions 5, 6 and 8a and a 5-hydroxy-3-(hydroxymethyl)pentyl group at position 5 (the 4aR,5S,6R,8aR stereoisomer). It is isolated from the whole plant of Ballota limbata (Syn.Otostegia limbata) and acts as a lipoxygenase inhibitor. It has a role as a metabolite and a lipoxygenase inhibitor. It is a monocarboxylic acid, a diterpenoid, a diol, a carbobicyclic compound and a member of octahydronaphthalenes.

Scientific Research Applications

Antioxidant and Antimicrobial Properties

Ballodiolic acid has demonstrated notable antioxidant scavenging activity. In a study by Fozia et al. (2021), this compound showed potent activity in inhibiting hydroxyl radicals, total reactive oxygen species (ROS), and peroxynitrite (ONOO−). Specifically, this compound B exhibited the highest scavenging ability among the tested compounds. Additionally, this study found this compound to exhibit strong antimicrobial properties against various bacterial and fungal strains, highlighting its potential as an antibacterial agent (Fozia et al., 2021).

Structural Characterization

In another research, complete 1H and 13C NMR assignments for this compound A, a trans-clerodane diterpenoid, were provided. This work by Farooq et al. (2007) involved extensive use of NMR techniques and comparisons with literature data, contributing to the understanding of the molecular structure of this compound (Farooq et al., 2007).

Enzyme Inhibitory Potential

A study by Ahmad et al. (2004) reported on the isolation of this compound from Ballota limbata. The compound showed significant inhibitory potential against the lipoxygenase enzyme, suggesting its potential in influencing inflammatory pathways. This discovery provides a basis for further exploration of this compound in therapeutic applications targeting enzyme inhibition (Ahmad et al., 2004).

Properties

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(4aR,5S,6R,8aR)-5-[5-hydroxy-3-(hydroxymethyl)pentyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C20H34O4/c1-14-7-10-20(3)16(18(23)24)5-4-6-17(20)19(14,2)11-8-15(13-22)9-12-21/h5,14-15,17,21-22H,4,6-13H2,1-3H3,(H,23,24)/t14-,15?,17-,19+,20+/m1/s1

InChI Key

BIRYTQFFNQPJBQ-UXWDVIHESA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(CCO)CO)CCC=C2C(=O)O)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC(CCO)CO)CCC=C2C(=O)O)C

Synonyms

ballodiolic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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